2,5-Difluorobenzenesulfonamide

Catalog No.
S585271
CAS No.
120022-63-1
M.F
C6H5F2NO2S
M. Wt
193.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzenesulfonamide

CAS Number

120022-63-1

Product Name

2,5-Difluorobenzenesulfonamide

IUPAC Name

2,5-difluorobenzenesulfonamide

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.17 g/mol

InChI

InChI=1S/C6H5F2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

OLMFEUWXDKZGOO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)F

Synonyms

2,5-DFBS, 2,5-difluorobenzenesulfonamide

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)F

Building Block for Drug Discovery:

Ligand Design and Protein-Ligand Interactions:

Sulfonamides can also be employed as ligands, molecules that bind to specific sites on proteins. By studying the interaction between sulfonamides and proteins, researchers can gain valuable insights into protein function and dynamics. This information can be crucial for the development of new drugs that target specific proteins involved in various diseases []. While there's no documented research on 2,5-difluorobenzenesulfonamide as a ligand, it's possible that its unique structure could be explored for its binding properties to specific proteins.

2,5-Difluorobenzenesulfonamide is an organic compound characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring, along with a sulfonamide functional group. Its chemical formula is C6_6H6_6F2_2N2_2O2_2S, and it has a molecular weight of approximately 196.18 g/mol. This compound is known for its role in various

, including:

  • Difluoroaminosulfonylation: This reaction involves the introduction of difluoroaminosulfonyl groups into styrenes using 2,5-difluorobenzenesulfonamide as a reagent. The process typically requires catalysts such as nickel chloride and manganese .
  • Nucleophilic Substitution: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

2,5-Difluorobenzenesulfonamide exhibits notable biological activity primarily as an inhibitor of carbonic anhydrases. These enzymes play a crucial role in physiological processes such as respiration and acid-base balance. The inhibition of carbonic anhydrases by this compound can lead to therapeutic effects in conditions like glaucoma and edema .

2,5-Difluorobenzenesulfonamide finds applications in various fields:

  • Pharmaceuticals: It is used in drug development due to its inhibitory effects on carbonic anhydrases.
  • Organic Synthesis: The compound serves as a versatile reagent for introducing difluoroaminosulfonyl groups into organic molecules.
  • Research: It is utilized in studies related to enzyme inhibition and mechanism investigations.

Studies on the interactions of 2,5-difluorobenzenesulfonamide with biological targets have revealed its potential as a selective inhibitor of specific carbonic anhydrase isoforms. This selectivity can be beneficial for developing drugs that minimize side effects associated with broader inhibition profiles .

Several compounds share structural similarities with 2,5-difluorobenzenesulfonamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-FluorobenzenesulfonamideOne fluorine atomLess potent as a carbonic anhydrase inhibitor
3,4-DifluorobenzenesulfonamideTwo fluorine atoms at different positionsDifferent reactivity patterns
N,N-DifluorobenzenesulfonamideTwo fluorine atoms on nitrogenPrimarily used in difluoroaminosulfonylation reactions
2,6-DifluorobenzenesulfonamideFluorine atoms at 2 and 6 positionsDifferent biological activity profile compared to 2,5-difluoro variant

The unique positioning of the fluorine atoms in 2,5-difluorobenzenesulfonamide contributes to its specific reactivity and biological activity compared to these similar compounds.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120022-63-1

Wikipedia

2,5-Difluorobenzenesulphonamide

Dates

Modify: 2023-08-15

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